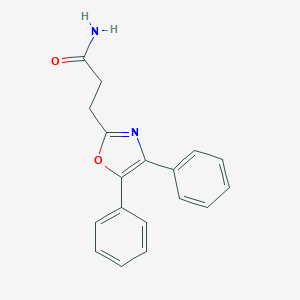

2-Oxazolepropanamide, 4,5-diphenyl-

Description

Contextualization within Oxazole (B20620) Chemistry Research

Oxazole derivatives form a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. coompo.comnih.govnist.gov The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold for the development of novel molecular entities. nih.gov These compounds are known to interact with various biological targets, such as enzymes and receptors, leading to a broad spectrum of biological activities. nih.govnist.gov Research in oxazole chemistry is continually evolving, with current trends focusing on the development of sustainable synthesis methods and exploring their applications in fields like organic light-emitting diodes (OLEDs) and photovoltaic devices. coompo.com The study of specific derivatives like 2-Oxazolepropanamide, 4,5-diphenyl- contributes to the broader understanding of structure-activity relationships within this important class of compounds.

Historical Perspectives on 4,5-Diphenyloxazole (B1616740) Systems in Chemical Synthesis

The 4,5-diphenyloxazole moiety has been a subject of interest in chemical synthesis for decades. Early studies in this area often focused on the synthesis of various derivatives and the investigation of their fundamental chemical and physical properties. For instance, research dating back to the 1970s explored the synthesis of 2-alkylthio-4,5-diphenyloxazoles, driven by the discovery of anti-inflammatory and analgesic properties in related 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles. researchgate.net A well-known example from this class is Oxaprozin (B1677843), a non-steroidal anti-inflammatory drug (NSAID), which is chemically known as 4,5-diphenyl-2-oxazolepropionic acid. researchgate.net The development and study of such compounds have provided a rich historical context for the synthesis and potential applications of other 4,5-diphenyloxazole derivatives.

Significance of 2-Oxazolepropanamide, 4,5-diphenyl- as a Core Scaffold in Advanced Organic Synthesis

While not as extensively studied as its parent acid, Oxaprozin, 2-Oxazolepropanamide, 4,5-diphenyl- is significant as a known impurity and metabolite of this widely used anti-inflammatory drug. coompo.com Its presence as a related substance in pharmaceutical preparations necessitates its synthesis and characterization for analytical and quality control purposes. In advanced organic synthesis, the propanamide side chain offers a functional handle for further chemical modifications, potentially leading to the creation of new derivatives with unique properties. The synthesis of such compounds is crucial for understanding the metabolic pathways of related drugs and for developing a deeper comprehension of the structure-activity relationships within the 4,5-diphenyloxazole class.

Overview of Research Trajectories for 2-Oxazolepropanamide, 4,5-diphenyl-

Given that 2-Oxazolepropanamide, 4,5-diphenyl- is primarily recognized as an impurity of Oxaprozin, specific research trajectories for this compound are limited. coompo.com However, research into the broader family of 4,5-diphenyloxazole and related 2,5-diphenyloxazole (B146863) derivatives continues to be an active area. For example, recent studies on 2,5-diphenyl-1,3-oxazoline compounds have explored their acaricidal activity, demonstrating the ongoing search for new applications for this structural motif. researchgate.net Furthermore, the development of novel synthetic methods, such as the electrochemical synthesis of related oxadiazoles, highlights a trend towards more sustainable and efficient chemical processes. Future research involving 2-Oxazolepropanamide, 4,5-diphenyl- could potentially explore its own biological activity or its use as a starting material for the synthesis of more complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOQNDSJLCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178943 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24248-49-5 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Oxazolepropanamide, 4,5 Diphenyl and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a cornerstone of synthetic organic chemistry, with numerous named reactions developed for its construction. For derivatives such as 2-Oxazolepropanamide, 4,5-diphenyl-, the key challenge lies in the regioselective introduction of the two phenyl groups at the C4 and C5 positions of the heterocycle.

Robinson-Gabriel Synthesis in the Context of Diphenyloxazoles

The Robinson-Gabriel synthesis is a powerful method for constructing oxazoles via the cyclodehydration of 2-acylamino ketones. beilstein-journals.orgnih.gov The reaction is typically promoted by a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride. beilstein-journals.org

To generate a 4,5-diphenyloxazole (B1616740) core, the required starting material is a 2-acylamino-1,2-diphenylethanone. For instance, the reaction of 2-(acylamino)-1,2-diphenylethan-1-one (an α-acylamino-desyl derivative) with a dehydrating agent like trifluoromethanesulfonic acid or phosphorus oxychloride leads to the formation of the corresponding 2-substituted-4,5-diphenyloxazole. beilstein-journals.org The Dakin-West reaction can be employed to synthesize the necessary 2-acylamino-ketone precursor. beilstein-journals.org

A notable contemporary modification involves a one-pot, diversity-oriented synthesis combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration. beilstein-journals.org Furthermore, tandem sequences, such as the Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization, have been developed to produce highly substituted oxazoles, including those with a 2,4,5-trisubstituted pattern. nih.gov

Table 1: Key Features of the Robinson-Gabriel Synthesis for Diphenyloxazoles

| Feature | Description |

|---|---|

| Starting Material | 2-Acylamino-1,2-diphenylethanone |

| Key Transformation | Intramolecular Cyclodehydration |

| Typical Reagents | H₂SO₄, POCl₃, Trifluoromethanesulfonic acid |

| Advantages | Robust, well-established, good for 2,4,5-trisubstituted oxazoles |

| Modifications | Solid-phase synthesis, One-pot procedures, Tandem Ugi/Robinson-Gabriel reactions beilstein-journals.orgnih.gov |

Fischer Oxazole Synthesis and its Applicability

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. nih.govyoutube.com Diaryloxazoles are commonly prepared using this method.

For the synthesis of a diphenyloxazole derivative, such as 2,5-diphenyl-oxazole, benzaldehyde (B42025) cyanohydrin (mandelonitrile) is reacted with benzaldehyde. nih.gov This reaction proceeds under mild conditions, typically in dry ether, with the product precipitating as the hydrochloride salt. nih.gov While this classical method typically yields 2,5-disubstituted products, modifications can be envisioned to access the 4,5-diphenyl scaffold by starting with a cyanohydrin derived from a phenyl-substituted aldehyde and reacting it with a different aromatic aldehyde, although this is less direct for the target 4,5-substitution pattern. A more direct application involves the cyclization of the appropriate benzoyl cyanides with benzaldehydes to yield diphenyloxazole structures. youtube.com

Van Leusen Synthesis and Variants

The Van Leusen oxazole synthesis is a highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form the oxazole ring. researchgate.netnih.gov This reaction is particularly well-suited for preparing 4,5-disubstituted oxazoles. youtube.comijpsonline.com

To prepare a 4,5-diphenyloxazole derivative, the synthesis involves the reaction of an appropriate aldehyde with TosMIC. The reaction mechanism proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov

Modern variants of this reaction have focused on improving efficiency and environmental friendliness. One such improvement is a one-pot synthesis performed in ionic liquids (e.g., [bmim]Br), which can serve as recyclable green solvents and lead to high yields of 4,5-disubstituted oxazoles. ijpsonline.com This method has been successfully applied to the synthesis of complex molecules containing the 4,5-diphenyloxazole moiety.

Bredereck Reaction Approaches

The Bredereck reaction traditionally involves the reaction of α-haloketones with formamide (B127407) or other amides to produce oxazoles. nih.gov To synthesize a 4,5-diphenyloxazole, the required starting material would be an α-halo-1,2-diphenylethanone, such as 2-bromo-1,2-diphenylethan-1-one (desyl bromide). Reacting this substrate with the appropriate amide (e.g., propanamide to install the side chain for the target molecule) would lead to the desired 2-substituted-4,5-diphenyloxazole.

An important modification of this method utilizes α-hydroxyketones, such as benzoin (B196080) (2-hydroxy-1,2-diphenylethan-1-one), in place of α-haloketones, offering a more economical and cleaner process. nih.gov

Table 2: Bredereck Reaction Variants for Diphenyloxazole Synthesis

| Starting Material | Reagent | Product Core | Reference |

|---|---|---|---|

| 2-Bromo-1,2-diphenylethan-1-one | Amide (R-CONH₂) | 2-R-4,5-diphenyloxazole | nih.gov |

Cycloisomerization Reactions for Oxazole Synthesis

The cycloisomerization of propargyl amides has emerged as a powerful and atom-economical method for synthesizing substituted oxazoles. nih.gov This reaction involves an intramolecular cyclization of an N-propargyl amide, often catalyzed by transition metals (such as gold or platinum) or mediated by other reagents like silica (B1680970) gel. nih.govwikipedia.org

To obtain a 4,5-diphenyloxazole, a suitable N-propargyl amide precursor is required. For example, an N-(1,2-diphenylprop-2-yn-1-yl)amide could undergo cycloisomerization. The reaction proceeds via the activation of the alkyne by a catalyst, followed by an intramolecular attack of the amide oxygen onto the activated alkyne, leading to the formation of the oxazole ring. Gold-catalyzed cycloisomerization reactions have been shown to be particularly effective, proceeding under mild conditions. nih.govwikipedia.org The specific substitution pattern of the final oxazole is determined by the structure of the starting propargyl amide.

Erlenmeyer-Plöchl Azlactone Synthesis and Related Methods

The Erlenmeyer-Plöchl synthesis is a classic method for preparing 2-phenyl-5-oxazolones, also known as azlactones. youtube.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). youtube.comresearchgate.net

When benzaldehyde is used, the initial product is 4-benzylidene-2-phenyl-5(4H)-oxazolone. researchgate.netresearchgate.net This intermediate is not the final aromatic 4,5-diphenyloxazole but serves as a precursor. The conversion of this azlactone to the target 4,5-disubstituted oxazole requires further chemical transformations. A plausible route involves the reduction of the exocyclic double bond and subsequent tautomerization or a rearrangement reaction that introduces the second phenyl group at the C5 position, followed by aromatization. Another approach involves using the azlactone as a building block in subsequent reactions. For instance, a Suzuki-Miyaura coupling reaction can be used to introduce a substituent at the 5-position of an oxazole ring derived from an amino acid precursor, providing a pathway to 2,4,5-trisubstituted oxazoles, including 4,5-diphenyl derivatives. beilstein-journals.org

Modern procedures have focused on developing greener and more efficient conditions, such as using L-proline as an organocatalyst or employing solvent-free microwave conditions. researchgate.net

Synthesis of the 2-Oxazolepropanamide, 4,5-diphenyl- Moiety

The formation of the amide group in 2-Oxazolepropanamide, 4,5-diphenyl- is a critical step that can be achieved through several synthetic pathways. These methods often start from the corresponding carboxylic acid, Oxaprozin (B1677843).

Direct Amidation Strategies

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine, often facilitated by a coupling agent or catalyst to activate the carboxylic acid. While specific literature on the direct amidation of 2-Oxazolepropanamide, 4,5-diphenyl- is not extensively detailed, general principles of catalytic direct amidation are well-established and applicable. mdpi.com

Catalytic systems for direct amidation reactions often employ boronic acid derivatives, phosphine-based catalysts, or silicon-based reagents. mdpi.com For instance, the use of a 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivative has proven effective for the amidation of a wide range of carboxylic acids and amines with low catalyst loadings. mdpi.com Another approach involves the use of silica gel as a catalyst under microwave irradiation, which facilitates the co-existence of the amine and carboxylic acid in their neutral and ionic forms, thereby promoting the reaction. mdpi.com These methods offer a more environmentally friendly and cost-effective route for producing amides. mdpi.com

Conversion from Related Carboxylic Acid Precursors (e.g., Oxaprozin)

A primary and logical precursor for the synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- is its corresponding carboxylic acid, 4,5-diphenyl-2-oxazole propionic acid, commonly known as Oxaprozin. nih.govnih.gov The conversion of Oxaprozin to the target amide is a standard transformation in organic synthesis.

This process typically involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid group of Oxaprozin is first converted into a more reactive species, such as an acid chloride, an ester, or an anhydride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to form the highly reactive acid chloride.

Amination: The activated carboxylic acid derivative is then reacted with an appropriate amine (e.g., ammonia (B1221849) to form the primary amide) to yield 2-Oxazolepropanamide, 4,5-diphenyl-.

This well-established two-step sequence is a fundamental method for amide synthesis from a carboxylic acid precursor.

Multi-step Synthetic Routes

Multi-step syntheses allow for the construction of the 2-Oxazolepropanamide, 4,5-diphenyl- molecule from simpler starting materials. These routes offer flexibility in introducing various substituents. Research into the synthesis of related 4,5-diphenyloxazole derivatives provides insight into potential multi-step pathways. For example, a series of 2-alkylthio-4,5-diphenyloxazoles has been prepared, demonstrating the versatility of the oxazole core for further functionalization. nih.gov

A plausible multi-step route to the core 4,5-diphenyloxazole structure could involve the van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC) to construct the oxazole ring. researchgate.net Another approach is the oxidative [3+1+1] convergent domino cyclization, which can produce 2,4,5-trisubstituted oxazoles from methyl azaarenes, benzoins, and ammonium (B1175870) acetate in the presence of iodine. researchgate.net Once the 4,5-diphenyloxazole core with a suitable functional group at the 2-position is synthesized, further steps can be taken to elaborate the propanamide side chain.

Advanced Organic Synthesis Techniques for 2-Oxazolepropanamide, 4,5-diphenyl-

Modern synthetic chemistry focuses on improving efficiency, reducing waste, and simplifying procedures. One-pot and microwave-assisted syntheses are prominent examples of such advanced techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various azole-containing compounds. nih.gov

The synthesis of carboxamides, a key structural feature of 2-Oxazolepropanamide, 4,5-diphenyl-, can be significantly accelerated under microwave irradiation. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave conditions chemoselectively forms 4-arylazo-5-hydroxy-benzamide derivatives in minutes, compared to hours with conventional heating. nih.gov

A study on the microwave-assisted synthesis of various heterocyclic compounds including pyrazoles and isoxazoles demonstrated high yields in significantly shorter reaction times compared to traditional refluxing. nih.gov These findings strongly suggest that the final amidation step to produce 2-Oxazolepropanamide, 4,5-diphenyl- from Oxaprozin and an amine could be efficiently achieved using microwave technology.

Below is a table summarizing the reaction conditions from a study on microwave-assisted synthesis of pyrazole (B372694) derivatives, illustrating the efficiency of this technique.

| Entry | Reactants | Solvent | Method | Time | Yield (%) |

| 1a | Chalcone 1 + Hydrazine Hydrate | Ethanol | MW | 2-3 min | 90 |

| 1b | Chalcone 1 + Hydrazine Hydrate | Ethanol | Reflux | 4-5 h | 75 |

| 2a | Chalcone 1 + Phenylhydrazine | Ethanol | MW | 3-4 min | 88 |

| 2b | Chalcone 1 + Phenylhydrazine | Ethanol | Reflux | 5-6 h | 70 |

This table is adapted from a study on the synthesis of pyrazole derivatives and is presented to illustrate the typical advantages of microwave-assisted synthesis over conventional methods. nih.gov The specific reactants are from the cited study and are not 2-Oxazolepropanamide, 4,5-diphenyl-.

Transition Metal Catalysis in Oxazole Construction

The construction of the oxazole ring, the central scaffold of 2-Oxazolepropanamide, 4,5-diphenyl-, has been significantly advanced through the use of transition metal catalysis. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the efficient synthesis of highly substituted oxazoles.

A notable method involves the palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones. organic-chemistry.org This approach utilizes palladium acetate as the catalyst, potassium persulfate (K₂S₂O₈) as the oxidant, and copper(II) bromide (CuBr₂) as a promoter to achieve the synthesis of oxazole derivatives in yields of up to 86%. organic-chemistry.org The reaction proceeds through a proposed mechanism involving dehydration condensation, imine/enamine isomerization, and a palladium-catalyzed C-H activation followed by reductive elimination. organic-chemistry.org A key advantage of this method is its ability to utilize readily available starting materials, offering a more direct route to oxazoles compared to traditional methods that may require pre-functionalized substrates or harsh reaction conditions. organic-chemistry.org

Another significant advancement is the palladium-catalyzed C-H activation of simple arenes and their cascade reaction with functionalized aliphatic nitriles to produce 2,4,5-trisubstituted oxazoles. rsc.org This redox-neutral process demonstrates high atom economy and involves C-H bond cleavage of the arene as a potential rate-determining step. rsc.org Furthermore, palladium-catalyzed direct arylation has been successfully applied to oxazole derivatives, allowing for the introduction of aryl groups at the 2-position. researchgate.net For instance, the use of a palladium catalyst in conjunction with solvents like diethylcarbonate has enabled the direct 2-arylation of benzoxazole (B165842) with aryl bromides in moderate to high yields. researchgate.net

| Catalyst System | Starting Materials | Key Features | Reference |

| Palladium acetate, K₂S₂O₈, CuBr₂ | Amides and Ketones | Sequential C-N/C-O bond formation, high efficiency. | organic-chemistry.org |

| Palladium catalyst | Simple arenes, Aliphatic nitriles | C-H activation, redox-neutral, high atom-economy. | rsc.org |

| PdCl(C₃H₅)(dppb) | Oxazole derivatives, Aryl bromides | Direct 2-arylation, moderate to high yields. | researchgate.net |

Green Chemistry Approaches in 2-Oxazolepropanamide, 4,5-diphenyl- Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of oxazole derivatives. These approaches aim to minimize the use and generation of hazardous substances, reduce energy consumption, and improve reaction efficiency. ijpsonline.com

Microwave-assisted synthesis has emerged as a prominent green technique for the synthesis of oxadiazole and other heterocyclic compounds. mdpi.comresearchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The use of microwave irradiation can facilitate reactions that might not be feasible under traditional conditions. mdpi.com

Ultrasound-assisted synthesis is another environmentally friendly method that has been successfully employed for the synthesis of heterocyclic compounds. ijpsonline.com The application of ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions. For example, the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol with an indium trichloride (B1173362) catalyst was achieved in excellent yield after just 30 minutes of ultrasonic irradiation. ijpsonline.com

Electrochemical synthesis represents a sustainable and efficient alternative for constructing oxazole rings. rsc.orgpku.edu.cn This method avoids the need for transition metals and toxic oxidants by using an electric current to drive the reaction. rsc.org A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids to form oxazoles has been demonstrated, highlighting the potential of this green and sustainable catalytic system. rsc.org

| Green Chemistry Approach | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Synthesis of oxadiazole derivatives. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Shorter reaction times, high yields, mild conditions. | Synthesis of 2-phenyloxazoline. | ijpsonline.com |

| Electrochemical Synthesis | Avoids transition metals and toxic oxidants, sustainable. | Phosphine-mediated synthesis of oxazoles from carboxylic acids. | rsc.org |

Synthesis of Structural Analogs and Derivatives of 2-Oxazolepropanamide, 4,5-diphenyl-

The synthesis of structural analogs and derivatives of 2-Oxazolepropanamide, 4,5-diphenyl- is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. This involves modifications at various positions of the core structure.

Functionalization at the 2-Position of 4,5-Diphenyloxazoles

The 2-position of the 4,5-diphenyloxazole scaffold is a key site for introducing chemical diversity. A series of 2-alkylthio-4,5-diphenyloxazoles has been prepared, demonstrating the feasibility of introducing sulfur-containing functional groups at this position. nih.gov These derivatives were synthesized in a continuation of studies on 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles. nih.gov

Furthermore, palladium-catalyzed direct arylation reactions provide a powerful method for introducing various aryl groups at the C2 position of the oxazole ring. researchgate.net This strategy has been shown to be effective for the 2-arylation of oxazole derivatives using aryl bromides as coupling partners. researchgate.net

Modifications of the Propanamide Side Chain

The propanamide side chain of 2-Oxazolepropanamide, 4,5-diphenyl- offers another avenue for structural modification. The synthesis of derivatives is a common strategy to alter the biological activity or physicochemical properties of a parent molecule. nih.gov For instance, the synthesis of naproxen-sulfa drug conjugates showcases how a propanamide-containing structure can be chemically linked to other pharmacophores. nih.gov Such modifications can lead to hybrid molecules with dual biological activities. nih.gov The synthesis of these conjugates often involves standard peptide coupling reactions or other amide bond-forming strategies.

Introduction of Diverse Substituents on Phenyl Rings

Introducing a variety of substituents onto the phenyl rings of the 4,5-diphenyloxazole core can significantly influence the compound's properties. A two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported, which allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the oxazole ring, with various substituents on the phenyl rings. nih.gov This method involves the copper-catalyzed intramolecular cyclization of functionalized enamides. nih.gov

Stereoselective Synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- Precursors

The stereochemistry of the precursors used in the synthesis of complex molecules like 2-Oxazolepropanamide, 4,5-diphenyl- is critical in determining the final stereochemistry of the product. While specific literature on the stereoselective synthesis of precursors for this exact compound is limited, general principles of stereoselective synthesis are highly relevant. For example, the stereoselective synthesis of tri- and tetrasubstituted olefins has been achieved through the 1,6-conjugate addition of diazo compounds to p-quinone methides. nih.gov The geometric isomers of the products are formed with varying selectivity depending on the reaction conditions and the nature of the substituents. nih.gov Such methodologies that control the stereochemical outcome of key bond-forming reactions are essential for the synthesis of enantiomerically pure or diastereomerically enriched target molecules.

Purification and Isolation Methodologies in 2-Oxazolepropanamide, 4,5-diphenyl- Synthesis

The final step in the synthesis of 2-Oxazolepropanamide, 4,5-diphenyl-, which is also known as Oxaprozin Amide venkatasailifesciences.com, involves rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and the impurities present in the reaction mixture.

Chromatographic methods are widely used for the purification of 2-Oxazolepropanamide, 4,5-diphenyl- and its precursors due to their high resolving power.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography. For instance, in the synthesis of the closely related compound, 3-(4,5-diphenyloxazol-2-yl)propanoic acid (Oxaprozin), TLC on silica gel 60 F254 plates has been utilized. A mobile phase of chloroform:methylisobutylketone:acetic acid in a 50:50:1 ratio was found to be effective, yielding an Rf value of 0.50 for the product. prepchem.com This solvent system, or a variation thereof, could likely be adapted for the purification of 2-Oxazolepropanamide, 4,5-diphenyl-.

Column Chromatography: For larger scale purification, column chromatography is the method of choice. Silica gel is the most common stationary phase used for the separation of oxazole derivatives. The selection of the eluent is critical for achieving good separation. Based on the TLC data, a gradient or isocratic elution with a solvent system similar to the one used for TLC would be employed. For example, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate is a common starting point for the purification of such heterocyclic compounds. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical and quality control purposes, HPLC is employed. Chiral HPLC, in particular, is used for the separation of enantiomers of related compounds. For instance, the enantiomers of an aryloxyphenoxypropanoic acid, a different class of compound but highlighting the technique's applicability, were successfully separated using a chiral stationary phase (CSP) column with a glycopeptide like teicoplanin as the chiral selector. nih.gov While 2-Oxazolepropanamide, 4,5-diphenyl- itself is not chiral, this technique is relevant for its chiral derivatives.

Table 1: Chromatographic Parameters for Related Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |

| 3-(4,5-diphenyloxazol-2-yl)propanoic acid | TLC | Silica gel 60 F254 | Chloroform:Methylisobutylketone:Acetic acid (50:50:1) | prepchem.com |

| Aryloxyphenoxypropanoic acid derivative | HPLC | Teicoplanin-based CSP | Not specified | nih.gov |

Recrystallization and Precipitation Methods

Recrystallization is a powerful and economical technique for purifying solid compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For oxazole and related heterocyclic derivatives, various solvents have been reported for recrystallization. In the synthesis of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, a structurally analogous class of compounds, the final products were recrystallized from propan-2-ol to yield pure crystalline solids. mdpi.com This suggests that alcohols like propan-2-ol, ethanol, or methanol (B129727) could be suitable solvents for the recrystallization of 2-Oxazolepropanamide, 4,5-diphenyl-.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Precipitation can also be used for purification. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the product is insoluble, causing it to precipitate out of the solution, leaving the more soluble impurities behind.

Table 2: Recrystallization Solvents for Related Heterocyclic Compounds

| Compound Class | Recrystallization Solvent | Reference |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Propan-2-ol | mdpi.com |

Spectroscopic Characterization and Structure Elucidation of 2 Oxazolepropanamide, 4,5 Diphenyl

Comprehensive NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

1D NMR (¹H, ¹³C) Analysis of 2-Oxazolepropanamide, 4,5-diphenyl-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the aliphatic protons of the propanamide side chain, and the amide protons. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.6 ppm), reflecting the various electronic environments. The propanamide side chain, -CH₂-CH₂-CONH₂, would present two signals, each integrating to two protons. These would appear as triplets due to coupling with each other, likely in the ranges of 3.1-3.3 ppm for the CH₂ adjacent to the oxazole (B20620) ring and 2.6-2.8 ppm for the CH₂ adjacent to the amide carbonyl. The two amide protons (-NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would account for all 18 carbon atoms in the structure. The 4,5-diphenyl-oxazole core has characteristic chemical shifts. researchgate.netrsc.org The C2 carbon of the oxazole ring, where the side chain is attached, would be significantly downfield. The C4 and C5 carbons, bonded to the phenyl groups, would also have distinct signals. The phenyl carbons would produce several peaks in the aromatic region (~125-140 ppm). The propanamide side chain would add three signals: a carbonyl carbon (C=O) around 172-175 ppm, and two aliphatic carbons (-CH₂-) in the range of 25-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Oxazolepropanamide, 4,5-diphenyl-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.60 (m, 10H) | 125.0 - 140.0 |

| Oxazole-C2 | - | ~162.0 |

| Oxazole-C4/C5 | - | ~135.0 / ~148.0 |

| -CH₂- (adjacent to oxazole) | ~3.2 (t, 2H) | ~25.0 |

| -CH₂- (adjacent to C=O) | ~2.7 (t, 2H) | ~33.0 |

| Amide C=O | - | ~174.0 |

| Amide -NH₂ | broad s, 2H | - |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two diastereotopic methylene (B1212753) (-CH₂) groups of the propanamide side chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the phenyl rings and the side chain to their corresponding carbon signals listed in Table 1.

Protons of the methylene group adjacent to the oxazole ring to the C2 and C4/C5 carbons of the oxazole ring.

Protons of the methylene group adjacent to the carbonyl to the amide carbonyl carbon.

Protons of both methylene groups to each other's carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the protons of the propanamide side chain and the protons of the phenyl groups at positions 4 and 5, helping to confirm the three-dimensional conformation of the molecule in solution. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental formula, and its fragmentation pattern acts as a molecular fingerprint, confirming the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the precise mass of the molecular ion (M⁺). For 2-Oxazolepropanamide, 4,5-diphenyl-, with a chemical formula of C₁₈H₁₆N₂O₂, the expected exact mass would be calculated and compared to the experimental value. A match within a very small tolerance (e.g., < 5 ppm) would confirm the elemental composition.

Molecular Formula: C₁₈H₁₆N₂O₂

Calculated Monoisotopic Mass: 292.1212 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form characteristic daughter ions. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the original structure.

Key expected fragmentation pathways for 2-Oxazolepropanamide, 4,5-diphenyl- would include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the adjacent methylene group.

McLafferty-type rearrangement: If sterically possible, though less common for this structure.

Cleavage of the side chain: Loss of the entire propanamide side chain from the oxazole ring, leading to a stable 4,5-diphenyloxazole (B1616740) cation.

Ring fragmentation: The oxazole ring itself can break apart in characteristic ways.

Loss of small neutral molecules: Such as the loss of the amide radical (•NH₂), water (H₂O), or carbon monoxide (CO).

Table 2: Predicted Key Mass Fragments for 2-Oxazolepropanamide, 4,5-diphenyl-

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 292 | [C₁₈H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 248 | [C₁₆H₁₂N₂O]⁺ | Loss of •CONH₂ (amide group) |

| 220 | [C₁₅H₁₀NO]⁺ | Loss of the propanamide side chain |

| 165 | [C₁₂H₉]⁺ | Benzoyl cation or related phenyl fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (IR and Raman) Investigations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. The spectra provide complementary information for structural confirmation. Theoretical calculations are often used alongside experimental data to assign the observed vibrational bands. nih.gov

For 2-Oxazolepropanamide, 4,5-diphenyl-, the key expected vibrational frequencies would be:

N-H Stretching: The primary amide (-NH₂) group would show two distinct stretching bands in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and characteristic absorption for the amide carbonyl group would be present, typically around 1650-1680 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from the bending of the N-H bond, appears around 1600-1640 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the oxazole and phenyl rings would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The ether-like stretch of the oxazole ring would be visible in the fingerprint region, typically around 1050-1250 cm⁻¹.

Table 3: Principal IR and Raman Vibrational Frequencies for 2-Oxazolepropanamide, 4,5-diphenyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide (-NH₂) | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Propane Chain | 2850 - 2960 | Medium |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Strong |

| Amide II (N-H Bend) | Amide | 1600 - 1640 | Medium-Strong |

| C=N / C=C Stretch | Oxazole/Phenyl Rings | 1400 - 1600 | Variable |

| C-O-C Stretch | Oxazole Ring | 1050 - 1250 | Medium-Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For 2-Oxazolepropanamide, 4,5-diphenyl-, IR spectroscopy would be expected to reveal key functional groups. A hypothetical IR spectrum would likely display characteristic absorption bands for the amide group (N-H and C=O stretching), the oxazole ring (C=N and C-O-C stretching), and the phenyl groups (aromatic C-H and C=C stretching). The precise wavenumbers of these bands would provide strong evidence for the compound's structure.

Hypothetical IR Spectral Data for 2-Oxazolepropanamide, 4,5-diphenyl-

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Amide N-H | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Amide C=O (Amide I) | 1680-1630 | Stretching |

| Amide N-H (Amide II) | 1640-1550 | Bending |

| Aromatic C=C | 1600-1450 | Stretching |

| Oxazole Ring C=N | ~1650 | Stretching |

| Oxazole Ring C-O-C | ~1250 | Asymmetric Stretching |

Note: This table is predictive and not based on experimental data for the specific compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.

A Raman spectrum of 2-Oxazolepropanamide, 4,5-diphenyl- would be particularly useful for identifying non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum. This would include the symmetric stretching of the phenyl rings and potentially the C-C backbone of the propanamide chain. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

UV-Visible Spectroscopy of 2-Oxazolepropanamide, 4,5-diphenyl-

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

For 2-Oxazolepropanamide, 4,5-diphenyl-, the primary chromophores are the diphenyl-substituted oxazole ring system and the amide group. The conjugated π-system of the diphenyl-oxazole moiety would be expected to give rise to strong absorptions in the UV region. The position and intensity of these absorption bands can be influenced by the solvent polarity. Analysis of related structures, such as 4,5-diphenyl-1H-imidazole-2-yl phenol, suggests that absorption peaks due to π→π* transitions could be expected. nih.gov

Hypothetical UV-Visible Spectral Data for 2-Oxazolepropanamide, 4,5-diphenyl-

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | Not Available | π→π |

| Dichloromethane | Not Available | π→π |

Note: This table is for illustrative purposes as experimental data is not available.

Elemental Analysis for Purity and Composition

Elemental analysis is a crucial technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present (typically carbon, hydrogen, and nitrogen). This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values is a strong indicator of the compound's purity and confirms its elemental composition.

For 2-Oxazolepropanamide, 4,5-diphenyl- (C₁₈H₁₆N₂O₂), the theoretical elemental composition can be calculated. Experimental determination of these values would be essential for its definitive characterization. Studies on similar heterocyclic compounds frequently report such data to validate their synthesis. researchgate.net

Theoretical Elemental Composition of 2-Oxazolepropanamide, 4,5-diphenyl-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 73.95 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 5.52 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.58 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.95 |

| Total | 292.36 | 100.00 |

Note: This table represents the theoretical values. Experimental data is required for confirmation.

Advanced Structural Analysis and Supramolecular Chemistry of 2 Oxazolepropanamide, 4,5 Diphenyl

Intermolecular Interactions in 2-Oxazolepropanamide, 4,5-diphenyl-

A detailed, evidence-based discussion of the specific hydrogen bonds, π-π stacking, or other non-covalent interactions is not possible without experimental or theoretical structural data.

Hydrogen Bonding Networks (N-H…O, C-H…O, O-H…N)

The propanamide group is a powerful director of crystal packing due to its capacity for forming strong and directional hydrogen bonds. The N-H group serves as a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor.

The primary and most predictable interaction is the N-H···O=C hydrogen bond . In the solid state, these bonds typically lead to the formation of recognizable supramolecular synthons. Molecules of 2-Oxazolepropanamide, 4,5-diphenyl- are expected to form centrosymmetric dimers, where two molecules are linked through a pair of N-H···O hydrogen bonds. This creates a stable, eight-membered ring motif.

Beyond this primary interaction, weaker C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in stabilizing the extended crystal lattice. The aromatic protons of the two phenyl rings and the aliphatic protons of the propanamide chain can all act as weak donors. The acceptors for these interactions would be the carbonyl oxygen and the nitrogen atom of the oxazole (B20620) ring. The oxazole nitrogen, being part of a π-system, is a weaker acceptor than the carbonyl oxygen but can still form significant contacts. In related crystal structures of diphenyl-substituted heterocyclic compounds, C-H···O bonds are frequently observed to link dimers into layers or more complex three-dimensional networks.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Strong H-Bond | Amide (N-H) | Carbonyl (C=O) | 2.8 - 3.2 | Primary driver of dimerization |

| Weak H-Bond | Phenyl (C-H) | Carbonyl (C=O) | 3.0 - 3.5 | Links dimers into sheets/layers |

| Weak H-Bond | Aliphatic (C-H) | Carbonyl (C=O) | 3.1 - 3.6 | Further crystal packing stabilization |

| Weak H-Bond | Phenyl (C-H) | Oxazole (N) | 3.2 - 3.7 | Contributes to 3D architecture |

This interactive table summarizes the predicted hydrogen bonding interactions based on data from analogous chemical systems.

π-Stacking and C-H…π Interactions

C-H…π Interactions: These interactions occur when a C-H bond (from either the phenyl rings or the alkyl chain) points towards the electron-rich face of an aromatic ring. In the context of this molecule, the phenyl C-H groups can act as donors to the π-system of a phenyl or oxazole ring on a neighboring molecule. These interactions, though individually weak, are numerous and collectively provide significant stabilization energy, influencing the orientation of the phenyl rings relative to each other and to the central oxazole core.

| Interaction | Participating Groups | Typical Geometry | Contribution |

| π-π Stacking | Phenyl ↔ Phenyl | Offset Face-to-Face, Edge-to-Face | Formation of stacked aggregates |

| π-π Stacking | Phenyl ↔ Oxazole | Offset Face-to-Face | Minor contribution to stacking energy |

| C-H…π | Phenyl (C-H) ↔ Phenyl (π-face) | C-H vector points to ring centroid | Directs orientation of adjacent molecules |

| C-H…π | Aliphatic (C-H) ↔ Phenyl (π-face) | C-H vector points to ring centroid | Stabilizes packing of side chains |

This interactive table outlines the expected π-interactions critical for the supramolecular assembly.

Supramolecular Assembly Principles of Oxazole-Based Amides

The predictable nature of the interactions described above allows for the rational design of supramolecular structures based on the oxazole-amide framework.

Role of Carboxamide Groups in Directing Self-Assembly

The carboxamide group is one of the most reliable and widely used functional groups in crystal engineering and supramolecular chemistry. researchgate.net Its ability to act as both a strong hydrogen bond donor (N-H) and acceptor (C=O) makes it a powerful tool for directing self-assembly. researchgate.net This dual nature reliably promotes the formation of robust hydrogen-bonded synthons, such as the R²₂(8) dimer motif discussed earlier. By controlling the placement of the carboxamide group within a molecule, chemists can exert a high degree of control over the resulting supramolecular architecture, guiding the molecules to assemble into predictable one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net

Formation of Dimeric and Polymeric Structures

The combination of strong, directional hydrogen bonding from the amide group and broader, less directional stacking interactions from the aromatic rings can lead to various levels of assembly.

Dimeric Structures: As established, the primary building block is expected to be a hydrogen-bonded dimer. researchgate.net This dimer is formed via paired N-H···O interactions between the carboxamide groups.

Polymeric Structures: These dimers can then serve as nodes for further assembly into polymeric chains or sheets. This higher-order assembly is typically directed by the weaker C-H···O, C-H···π, and π-π stacking interactions. For instance, C-H···O bonds might link the dimers end-to-end to form a 1D polymeric chain, while π-stacking interactions could organize these chains into 2D layers. In related compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, molecules first form dimers via hydrogen bonds, which then arrange into infinite layers. researchgate.net

Design of Co-crystals and Polymorphs

The targeted manipulation of these non-covalent interactions is the basis for designing novel solid forms like co-crystals and polymorphs. cam.ac.uk

Polymorphs: Polymorphism describes the ability of a compound to crystallize in more than one distinct crystal structure. cam.ac.uk For a molecule like 2-Oxazolepropanamide, 4,5-diphenyl-, different polymorphs could arise from subtle shifts in the balance of intermolecular forces. For example, one polymorph might be dominated by N-H···O hydrogen bonding and π-stacking, while another, perhaps crystallized from a different solvent, might exhibit a different hydrogen bonding scheme (e.g., involving the oxazole nitrogen) or a herringbone packing pattern instead of a stacked one. The existence of different stable conformations of the propanamide side chain could also lead to different crystal packing arrangements and thus, polymorphism. cam.ac.uk

Co-crystals: Co-crystals are multi-component solids where the active molecule and a "co-former" are present in a stoichiometric ratio within the same crystal lattice. nih.gov The design of co-crystals involves selecting a co-former that can form robust and predictable supramolecular synthons with the target molecule. For 2-Oxazolepropanamide, 4,5-diphenyl-, one could select co-formers with complementary functional groups. For example:

A dicarboxylic acid could be used to interrupt the amide-amide dimer and instead form an amide-acid heterosynthon through N-H···O and O-H···O hydrogen bonds.

An aromatic co-former with electron-deficient rings could be chosen to induce strong, charge-transfer-assisted π-stacking with the electron-rich phenyl rings of the oxazole compound.

The formation of co-crystals is a powerful strategy for modifying the physicochemical properties of a compound, such as solubility and stability, without altering its covalent structure. nih.gov

Computational and Theoretical Studies of 2 Oxazolepropanamide, 4,5 Diphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of "2-Oxazolepropanamide, 4,5-diphenyl-". These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Hartree-Fock (HF) theory is an ab initio quantum chemistry method that provides a foundational understanding of a molecule's electronic structure by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net While it is a simplified model that does not fully account for electron correlation, it serves as a crucial starting point for more advanced calculations. researchgate.net For molecules like "2-Oxazolepropanamide, 4,5-diphenyl-", HF calculations can be employed to determine optimized geometries, molecular orbitals, and vibrational frequencies. researchgate.netnih.gov

In a study on the related compound 4,5-diphenyl-2-oxazole propionic acid (oxaprozin), HF theory with a 6-31G(d,p) basis set was used to investigate its molecular structure. researchgate.net Similar calculations for "2-Oxazolepropanamide, 4,5-diphenyl-" would provide initial geometric parameters and electronic properties. The results from HF calculations, while generally less accurate than those from methods that include electron correlation, are valuable for comparative purposes and for providing a qualitative picture of the molecule's electronic landscape. researchgate.net

Table 1: Representative Data from a Hypothetical Hartree-Fock Calculation on 2-Oxazolepropanamide, 4,5-diphenyl-

| Property | Calculated Value (Arbitrary Units) |

| Total Energy | -1200.5 |

| Dipole Moment | 3.5 |

| HOMO Energy | -8.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. irjweb.com Unlike HF theory, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. austinpublishinggroup.com The B3LYP functional, a hybrid functional that combines HF exchange with DFT exchange and correlation, is particularly popular for its robust performance across a wide range of chemical systems. researchgate.netirjweb.com

Theoretical studies on oxazole (B20620) derivatives frequently employ DFT to predict optimized structures, electronic properties, and spectroscopic features. irjweb.combohrium.com For "2-Oxazolepropanamide, 4,5-diphenyl-", DFT calculations with the B3LYP functional and a suitable basis set, such as 6-311G++(d,p), would yield more accurate geometric parameters and energy levels compared to HF theory. irjweb.com These calculations can provide insights into the molecule's reactivity through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com

A study on 2,5-diphenyloxazole (B146863) (PPO), a structurally similar compound, utilized DFT with the B3LYP functional to determine its optimized molecular geometry and electronic transition properties. bohrium.com Similar investigations on "2-Oxazolepropanamide, 4,5-diphenyl-" would be invaluable for understanding its electronic behavior.

Table 2: Representative Data from a Hypothetical B3LYP/6-311G++(d,p) Calculation on 2-Oxazolepropanamide, 4,5-diphenyl-

| Property | Calculated Value (Arbitrary Units) |

| Total Energy | -1201.8 |

| Dipole Moment | 4.2 |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for larger molecules. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org

The PM3 method uses a similar formalism to the AM1 method but differs in its parameterization, where parameter values are treated as optimizable values rather than being taken from spectroscopic measurements. wikipedia.org PM3 has been implemented in various computational chemistry software packages and has been used to calculate properties such as heats of formation and molecular geometries for a wide range of organic molecules. wikipedia.org For "2-Oxazolepropanamide, 4,5-diphenyl-", PM3 calculations could provide rapid initial conformational analysis and electronic property estimations. However, it's important to note that the accuracy of semi-empirical methods can be lower than that of higher-level theoretical approaches, and they may have limitations, such as the underestimation of hydrogen bond strengths in some cases. wustl.edu

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a means to study the conformational landscape and dynamic behavior of "2-Oxazolepropanamide, 4,5-diphenyl-". These methods are essential for understanding how the molecule's structure can change over time and how these changes relate to its properties.

Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. This is often achieved by systematically rotating dihedral angles and calculating the corresponding energy. Studies on similar heterocyclic compounds with flexible side chains have shown that both steric and electronic effects govern the preferred conformations. mdpi.com For the propanamide side chain, intramolecular hydrogen bonding between the amide proton and the oxazole nitrogen or oxygen could play a significant role in stabilizing certain conformations. nih.gov The interplay of these interactions determines the population of different conformers at a given temperature.

Table 3: Hypothetical Relative Energies of Key Conformers of 2-Oxazolepropanamide, 4,5-diphenyl-

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| A | 180° (trans) | 0.0 |

| B | 60° (gauche) | 1.2 |

| C | -60° (gauche) | 1.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The evaluation of energy profiles and transition states provides a deeper understanding of the dynamics of conformational changes in "2-Oxazolepropanamide, 4,5-diphenyl-". By mapping the energy landscape along specific reaction coordinates, such as the rotation of a dihedral angle, it is possible to determine the energy barriers that separate different conformers. The peaks on these energy profiles correspond to transition states, which are the highest energy points along the lowest energy path between two minima.

The height of the energy barrier, or activation energy, determines the rate at which the molecule can interconvert between different conformations. For "2-Oxazolepropanamide, 4,5-diphenyl-", calculating the energy profile for the rotation of the propanamide side chain would reveal the flexibility of this part of the molecule. This information is critical for understanding how the molecule might interact with biological targets, as conformational flexibility can be a key determinant of binding affinity. A study on the related oxaprozin (B1677843) molecule investigated its dimerization, which involves transitions between different energetic states. researchgate.net Similar theoretical approaches can be applied to "2-Oxazolepropanamide, 4,5-diphenyl-" to elucidate its conformational dynamics.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable information that complements experimental data. Techniques like Density Functional Theory (DFT) are commonly used to calculate parameters for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

For a molecule like 2-Oxazolepropanamide, 4,5-diphenyl-, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict its vibrational frequencies. pku.edu.cn These predicted frequencies correspond to specific bond vibrations within the molecule, such as the C=N and C-O stretches in the oxazole ring, the N-H and C=O stretches of the propanamide group, and the C-H vibrations of the phenyl rings. By comparing these calculated spectra with experimental data, researchers can confirm the molecular structure and understand its conformational characteristics. pku.edu.cn

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. wikipedia.org These predictions are based on calculating the magnetic shielding tensors for each nucleus. For 2-Oxazolepropanamide, 4,5-diphenyl-, this would involve predicting the chemical shifts for the protons and carbons of the phenyl groups, the oxazole ring, and the propanamide side chain. Discrepancies between predicted and experimental shifts can reveal subtle electronic and steric effects within the molecule. wikipedia.org While specific data for the target compound is scarce, studies on related heterocyclic compounds demonstrate the accuracy of these predictive methods.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental pillars in modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity using statistical models. researchgate.net These approaches are instrumental in optimizing lead compounds to enhance efficacy and reduce toxicity. irjweb.com

For a series of compounds including 2-Oxazolepropanamide, 4,5-diphenyl-, a QSAR study would involve synthesizing various analogs by modifying the propanamide side chain or substituting the phenyl rings. The biological activity of these compounds would then be measured and correlated with calculated molecular descriptors. nih.gov The resulting mathematical model can predict the activity of new, unsynthesized compounds, thereby saving significant resources in drug development. irjweb.com

In Silico Approaches to Molecular Design

In silico (computer-based) methods are essential for designing new molecules with desired properties. mdpi.com These approaches encompass a range of techniques from molecular docking, which predicts the binding orientation of a molecule to a target receptor, to pharmacophore modeling, which identifies the essential 3D features responsible for biological activity. researchgate.net

In the context of 2-Oxazolepropanamide, 4,5-diphenyl-, in silico design could start with identifying a biological target, such as an enzyme or receptor implicated in a disease. mdpi.com Using molecular docking, the compound would be placed into the active site of the target to predict its binding affinity and interactions. The results can guide the design of new derivatives with improved binding. For instance, if docking revealed a spare pocket in the receptor, the propanamide chain could be extended or modified to fill this space, potentially increasing binding strength and biological activity. Studies on other heterocyclic scaffolds like benzimidazoles have successfully used this approach to identify lead compounds for anticancer agents. mdpi.com

Theoretical Descriptors for Activity Correlation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

For 2-Oxazolepropanamide, 4,5-diphenyl-, relevant descriptors would include:

Constitutional: Molecular weight, number of hydrogen bond donors/acceptors.

Topological: Indices that describe molecular branching and connectivity.

Geometric: Molecular surface area, volume, and shape indices.

Electrostatic: Dipole moment and partial charges on atoms.

Quantum-Chemical: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. nih.gov

A multiple linear regression or machine learning algorithm would then be used to build an equation relating a selection of these descriptors to the observed biological activity, creating a predictive QSAR model. nih.gov

Electronic Structure and Optical Properties

The electronic structure of a molecule governs its reactivity and its interaction with light. Computational methods, particularly DFT, are used to investigate these properties.

HOMO-LUMO Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. nih.gov The energy difference between them is the HOMO-LUMO gap (ΔE), a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. schrodinger.com

A molecule with a large HOMO-LUMO gap is generally more stable and less reactive (a "hard" molecule), whereas a small gap indicates higher reactivity and lower kinetic stability (a "soft" molecule). mdpi.com For 2-Oxazolepropanamide, 4,5-diphenyl-, the HOMO would likely be distributed over the electron-rich diphenyl-oxazole core, while the LUMO would also be located on this aromatic system. The energy gap can be correlated with the maximum absorption wavelength (λmax) in its UV-Vis spectrum and provides insight into its potential as an electronic material. schrodinger.com

While direct calculations for 2-Oxazolepropanamide, 4,5-diphenyl- are not published, data for a structurally similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated via DFT, provides a useful reference.

Table 1: Calculated Frontier Molecular Orbital Properties for a Related Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally related compound. pku.edu.cn

This relatively large energy gap suggests that the reference compound possesses good kinetic stability. pku.edu.cn A similar stability would be anticipated for 2-Oxazolepropanamide, 4,5-diphenyl-.

Linear and Nonlinear Optical Properties (Hyperpolarizability)

The interaction of a molecule with an electric field, such as that from a laser, determines its optical properties. When the field is strong, nonlinear optical (NLO) effects can occur. The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO behavior, which is crucial for applications in optoelectronics and photonics.

Molecules with large hyperpolarizability values often feature electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer. An inverse relationship often exists between the HOMO-LUMO energy gap and the first hyperpolarizability; a smaller gap typically leads to a larger β value. masterorganicchemistry.com

Mechanistic Insights into Reactions Involving 2 Oxazolepropanamide, 4,5 Diphenyl

Elucidation of Reaction Mechanisms in Synthesis of 2-Oxazolepropanamide, 4,5-diphenyl-

The formation of the 4,5-diphenyloxazole (B1616740) core of 2-Oxazolepropanamide, 4,5-diphenyl- is most commonly achieved through the Robinson-Gabriel synthesis. wikipedia.org This classical method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org In the context of the target molecule, the likely precursor would be an N-acylated amino ketone, specifically N-(1,2-dioxo-1,2-diphenylethyl)succinamic acid or a related derivative.

The general mechanism of the Robinson-Gabriel synthesis proceeds via the following key steps:

Enolization: The 2-acylamino-ketone undergoes enolization in the presence of a cyclodehydrating agent, which is typically a strong acid like sulfuric acid or phosphorus pentoxide.

Intramolecular Cyclization: The enol oxygen attacks the amide carbonyl carbon, forming a five-membered oxazoline (B21484) intermediate.

Dehydration: The oxazoline intermediate then undergoes dehydration, leading to the formation of the aromatic oxazole (B20620) ring.

While specific mechanistic studies for the synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- are not extensively documented in the available literature, the fundamental principles of the Robinson-Gabriel synthesis provide a solid framework for understanding its formation.

The direct observation and characterization of intermediates in the Robinson-Gabriel synthesis are challenging due to their transient nature. The key intermediates, such as the enol form of the starting 2-acylamino-ketone and the subsequent oxazoline species, are typically not isolated. Their existence is inferred from kinetic studies and by analogy to related reactions. Modern computational methods, however, offer a powerful tool to probe the structure and stability of these fleeting species, providing insights that are not readily accessible through experimental techniques alone.

The rate-determining step in the Robinson-Gabriel synthesis is generally considered to be either the intramolecular cyclization or the final dehydration step, depending on the specific substrates and reaction conditions. Transition state analysis, primarily through computational modeling, can help to elucidate the energy barriers associated with each step. For the formation of the 4,5-diphenyloxazole ring, the transition state for the cyclization step would involve the approach of the enol oxygen to the amide carbonyl, with a specific geometry that minimizes steric hindrance from the bulky phenyl groups. The subsequent dehydration step would proceed through a transition state where the C-O and O-H bonds of the hydroxyl group in the oxazoline intermediate are breaking, facilitated by the acidic catalyst.

Mechanistic Aspects of Derivatization Reactions

The derivatization of 2-Oxazolepropanamide, 4,5-diphenyl- can occur at several positions, including the amide nitrogen, the propanoyl side chain, or the phenyl rings. The mechanistic aspects of these reactions would follow standard organic chemistry principles. For instance, N-alkylation or N-acylation of the amide would proceed via nucleophilic attack of the amide nitrogen on an electrophilic carbon. Reactions on the propanoyl side chain could involve transformations of the amide group or functionalization of the α-carbon. Electrophilic aromatic substitution on the phenyl rings is also a possibility, with the directing effects of the oxazole ring influencing the regioselectivity of the substitution. Studies on related 2-aminoalkyl-4,5-diphenyloxazoles have explored the synthesis of various derivatives, suggesting a rich potential for chemical modification. nih.gov

Computational Mechanistic Studies

While specific computational studies on 2-Oxazolepropanamide, 4,5-diphenyl- are not readily found in the literature, computational chemistry offers powerful tools to investigate reaction mechanisms, as demonstrated in studies of other oxazole syntheses.

Computational simulations, using methods such as density functional theory (DFT), can be employed to model the entire reaction pathway for the synthesis of 2-Oxazolepropanamide, 4,5-diphenyl-. This would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products. Such simulations can provide a detailed, step-by-step understanding of the reaction mechanism, including the role of the catalyst and the influence of the substituents on the reaction kinetics and thermodynamics.

Applications Research for 2 Oxazolepropanamide, 4,5 Diphenyl in Chemical Sciences

Role as Chemical Intermediates in Advanced Synthesis

While specific studies detailing 2-Oxazolepropanamide, 4,5-diphenyl- as a synthetic intermediate are scarce, the 4,5-diphenyloxazole (B1616740) core it contains is a significant structural motif. The synthesis and functionalization of this core are pivotal in the preparation of complex molecules, particularly in the pharmaceutical industry.

The oxazole (B20620) ring is a fundamental five-membered heterocycle that serves as a synthon for more elaborate molecular architectures. The construction of the 4,5-diphenyloxazole ring system itself is a key step in producing compounds like Oxaprozin (B1677843). One established synthetic route involves the condensation of benzoin (B196080) with succinic anhydride (B1165640), followed by cyclization with ammonium (B1175870) acetate (B1210297), which forms the oxazole ring. lookchem.com

More broadly, oxazole derivatives are versatile precursors for a variety of other heterocyclic systems. researchgate.net They can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the oxazole acts as a diene, leading to the formation of pyridines after a subsequent elimination step. The functional groups attached to the oxazole ring can be modified to create diverse and complex molecular frameworks. nih.govosi.lvfrontiersin.org For instance, research has demonstrated the synthesis of novel polycyclic heterosystems through cycloaddition reactions involving different heterocyclic synthons. osi.lvresearchgate.net This versatility underscores the role of the oxazole core as a foundational element for generating molecular diversity.

The 4,5-diphenyloxazole moiety is a crucial building block in the synthesis of fine chemicals, most notably for pharmaceutical agents like Oxaprozin. nih.gov The synthesis of Oxaprozin and its derivatives illustrates the utility of this scaffold. ijpsonline.comresearchgate.net In these syntheses, the 4,5-diphenyloxazole core is typically constructed first, and the propanoic acid side chain (or in the case of the subject compound, a propanamide side chain) is installed at the 2-position. lookchem.com

The general synthetic accessibility of substituted oxazoles makes them valuable building blocks. researchgate.net For example, a common method for creating the oxazole ring is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. The Van Leusen reaction provides another route, using tosylmethyl isocyanide (TosMIC). researchgate.net The ability to introduce various substituents at the 2, 4, and 5 positions allows chemists to fine-tune the steric and electronic properties of the target molecule, making the oxazole scaffold a modular and highly adaptable building block in fine chemical synthesis. nih.gov

Research in Materials Science and Photophysics for Related Oxazoles